molecular formula C13H12N2O3 B8592684 2-(3-Methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester

2-(3-Methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester

Cat. No. B8592684
M. Wt: 244.25 g/mol
InChI Key: IZYXRVMRNHCVBC-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

A mixture of 2-(3-methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester (145 mg, 0.59 mmol), lithium hydroxide monohydrate (49.5 mg, 1.18 mmol), MeOH (1.5 mL), water (1.5 mL) and THF (1.5 ml) is stirred at rt for 3.5 hrs. The reaction mixture is concentrated, and water (1 mL) and 1 N aqueous HCl (1.2 mL) are added. The precipitated product is filtered and dried to afford 2-(3-methoxy-phenyl)-pyrimidine-5-carboxylic acid (140 mg). MS: 231 (M+H); 1H NMR (DMSO-d6): δ 4.62 (s, 3H), 7.54 (m, 2H), 8.14 (s, 1H), 8.34 (m, 1H), 8.46 (s, 1H), 9.30 (s, 2H).
Quantity
145 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
49.5 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[N:7][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=2)=[N:9][CH:10]=1)=[O:4].O.[OH-].[Li+].CO.O>C1COCC1>[CH3:18][O:17][C:13]1[CH:12]=[C:11]([C:8]2[N:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[CH:6][N:7]=2)[CH:16]=[CH:15][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
COC(=O)C=1C=NC(=NC1)C1=CC(=CC=C1)OC
Name
lithium hydroxide monohydrate
Quantity
49.5 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at rt for 3.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
water (1 mL) and 1 N aqueous HCl (1.2 mL) are added
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC=C(C=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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